molecular formula C28H23N3O5S B2362897 Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate CAS No. 893299-94-0

Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate

Cat. No.: B2362897
CAS No.: 893299-94-0
M. Wt: 513.57
InChI Key: VGWIKPGJWIYWJN-UHFFFAOYSA-N
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Description

Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a pyranobenzothiazine derivative featuring a fused tricyclic core with a benzoate ester moiety at position 4, a 2-methylbenzyl substituent at position 6, and functional groups including cyano (-CN), amino (-NH₂), and sulfone (-SO₂) . Its structural complexity arises from the integration of pyran, benzothiazine, and benzoate rings, which may confer unique physicochemical and pharmacological properties. The 2-methylbenzyl group and benzoate ester may enhance lipophilicity and bioavailability, influencing blood-brain barrier penetration and target engagement .

Properties

IUPAC Name

methyl 4-[2-amino-3-cyano-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O5S/c1-17-7-3-4-8-20(17)16-31-23-10-6-5-9-21(23)25-26(37(31,33)34)24(22(15-29)27(30)36-25)18-11-13-19(14-12-18)28(32)35-2/h3-14,24H,16,30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIKPGJWIYWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a pyranobenzothiazine backbone, which is significant for its pharmacological properties. Its molecular formula is C28H23N3O6SC_{28}H_{23}N_{3}O_{6}S, with a molecular weight of approximately 529.56 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have been reported to possess significant antibacterial and antifungal properties. For instance, derivatives of pyranopyrazoles have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : The structural motifs present in the compound suggest potential anticancer activity. Studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Pyran-based compounds are known for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
  • Antiviral Activity : Some related compounds have been shown to inhibit viral replication, indicating potential use in antiviral therapies .

Synthesis

The synthesis of this compound can be achieved through various methodologies involving cycloaddition reactions and functional group transformations. The synthetic pathways often emphasize the formation of the pyran ring and the introduction of the amino and cyano groups .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a similar compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 0.5 μg/mL against Enterococcus faecium, suggesting strong antibacterial activity .
  • Anticancer Activity : In vitro studies showed that derivatives of this compound could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Research Findings

Activity IC50/MIC Values Reference
AntimicrobialMIC = 0.5 μg/mL
Anticancer (Cell Lines)IC50 = 10–15 μM
Anti-inflammatoryNot quantified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyranobenzothiazine core with derivatives reported in , such as 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (6d) and 2-amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (7r). Key differences include:

  • Substituents : The target compound features a 2-methylbenzyl group (vs. benzyl or methyl in 6d/7r) and a benzoate ester (vs. phenyl or methyl in 6d/7r). These modifications may alter steric effects and electronic properties.
  • Functional Groups: All compounds retain the cyano and amino groups critical for MAO inhibition .

’s thiazolo-pyrimidine derivatives (e.g., 11a,b) exhibit distinct heterocyclic systems with furan and oxadiazole rings, which may target different enzymes or receptors .

Physicochemical Properties

  • Solubility : The benzoate ester in the target compound may improve aqueous solubility compared to ’s phenyl/methyl derivatives.

Data Table: Key Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Pyrano[3,2-c][2,1]benzothiazine 2-Methylbenzyl, benzoate ester Potential MAO inhibition Not reported Inferred
6d () Pyrano[2,3-e][1,2]thiazine Benzyl, phenyl MAO-A selective inhibitor 68%
7r () Pyrano[2,3-e][1,2]thiazine Methyl, phenyl MAO-B selective inhibitor 57%
11a () 4H-Pyran Pyrazole, cyano Not reported 68%
11b () Thiazolo[3,2-a]pyrimidine Furan, cyano Not reported 68%

Preparation Methods

Retrosynthetic Analysis

The preparation of methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c]benzothiazin-4-yl]benzoate can be approached through a retrosynthetic analysis that breaks down the molecule into key synthetic intermediates. Three main disconnection strategies emerge from the literature:

Multicomponent Reaction Approach

The most efficient synthesis pathway involves a three-component reaction to construct the pyrano[3,2-c]benzothiazine core with appropriate substitution patterns. This approach aligns with methods described for related compounds, where a 1,2-benzothiazine 1,1-dioxide scaffold is combined with an activated methylene compound and an aldehyde in a one-pot reaction.

Sequential Construction of Fused Rings

Alternatively, the synthesis can proceed through the initial formation of the 1,2-benzothiazine 1,1-dioxide core, followed by annulation to construct the pyrano ring. This approach would involve:

  • Preparation of a suitably substituted 1,2-benzothiazine 1,1-dioxide
  • Addition of functionalities to enable pyrano ring formation
  • Introduction of the remaining substituents in a controlled sequence

Tandem Coupling/Heterocyclization

Recent advances in transition metal catalysis suggest a potential route involving a domino Stille-like/azacyclization reaction to construct the benzothiazine core, as demonstrated for similar compounds. This could be followed by further transformations to introduce the pyrano ring and remaining functional groups.

Synthesis of the 1,2-Benzothiazine 1,1-Dioxide Core

From 2-Iodobenzenesulfonamide Derivatives

A regioselective approach to the 1,2-benzothiazine 1,1-dioxide core utilizes 2-iodo benzenesulfonamide moieties and allenylstannanes in a palladium-catalyzed process. This domino Stille-like/azacyclization reaction has been demonstrated as an efficient method for constructing this heterocyclic system.

The reaction typically proceeds under the following conditions:

2-Iodo benzenesulfonamide + Allenyltin reagent → 1,2-Benzothiazine 1,1-dioxide
Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
Base: K₂CO₃ (2 equiv.)
Additive: Tetrabutylammonium bromide (1 equiv.)
Solvent: Acetonitrile
Temperature: 80°C
Reaction time: 4 hours

This methodology has several advantages, including high regioselectivity and compatibility with various functional groups, making it suitable for introducing the required substitution pattern for subsequent transformations.

Rearrangement of Saccharine Derivatives

An alternative approach involves the rearrangement of saccharine-derived compounds. As described in patent literature, 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide (saccharine-2-acetic acid methyl ester) can be rearranged to 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ester 1,1-dioxide through the action of sodium methoxide, followed by alkylation at position 2 with methyl iodide.

The reaction sequence is as follows:

Saccharine-2-acetic acid methyl ester → 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ester 1,1-dioxide
Reagent: Sodium methoxide
Solvent: Methanol
Further alkylation: Methyl iodide for position 2

This approach provides a 4-hydroxy functionality that can serve as a handle for further transformations, including the construction of the pyrano ring system.

Construction of the Pyrano[3,2-c]Benzothiazine Scaffold

Three-Component Reaction Strategy

The most promising approach for constructing the target pyrano[3,2-c]benzothiazine scaffold involves a three-component reaction between:

  • A 1,2-benzothiazine 1,1-dioxide derivative
  • Malononitrile or a similar activated methylene compound
  • An appropriate aldehyde (in this case, 4-formylbenzoic acid methyl ester)

This methodology aligns with approaches described for related 2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c]benzothiazine-5,5-dioxide derivatives. The reaction likely proceeds through initial Knoevenagel condensation followed by Michael addition and cyclization steps.

Domino Stille/Heterocyclization Approach

For constructing complex fused heterocyclic systems, a tandem Stille/heterocyclization reaction has proven effective. This approach could be adapted for our target compound by employing:

Pd(OAc)₂ (5 mol%)
PPh₃ (10 mol%)
Bu₄NBr (1 equiv.)
K₂CO₃ (2 equiv.)
Solvent: MeCN
Temperature: 80°C

This methodology has been successfully applied to the synthesis of various heterocyclic systems including thieno[2,3-c]pyran-7-ones and pyrano[3',4':4,5]imidazo[1,2-a]pyridines, suggesting its potential utility for our target compound.

Introduction of Functional Groups

2-Amino-3-cyano Functionality

The 2-amino-3-cyano functionality on the pyrano ring is typically introduced through the use of malononitrile as the active methylene component in the three-component reaction. The mechanism involves:

  • Knoevenagel condensation of malononitrile with the aldehyde component
  • Michael addition of the 1,2-benzothiazine derivative to the resulting α,β-unsaturated nitrile
  • Cyclization and tautomerization to yield the 2-amino-3-cyano-pyrano structure

This approach has been demonstrated for various pyrano[2,3-d]pyrimidine scaffolds and can be adapted for our target pyrano[3,2-c]benzothiazine system.

4-Methoxycarbonylphenyl Group Introduction

The 4-methoxycarbonylphenyl (methyl 4-benzoate) moiety at position 4 can be introduced through the use of methyl 4-formylbenzoate as the aldehyde component in the three-component reaction. This approach ensures the correct positioning of this functional group in the final product.

Methyl 4-formylbenzoate can be prepared from 4-formylbenzoic acid through esterification:

4-Formylbenzoic acid + Methanol → Methyl 4-formylbenzoate
Catalyst: Sulfuric acid or thionyl chloride
Conditions: Reflux, 2-4 hours

Alternatively, commercially available methyl 4-formylbenzoate could be used directly in the synthesis.

Complete Synthetic Pathways

Based on the analysis of related compounds and synthetic methodologies, two primary routes emerge for the synthesis of methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c]benzothiazin-4-yl]benzoate:

Three-Component Reaction Route

This represents the most direct and efficient approach:

Step 1: Preparation of 6-(2-methylbenzyl)-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide

  • Starting from 2-iodobenzenesulfonamide
  • Introduction of the 2-methylbenzyl group via alkylation
  • Construction of the benzothiazine core via palladium-catalyzed cyclization

Step 2: Three-component reaction to form the target compound

  • Combining the benzothiazine derivative with malononitrile and methyl 4-formylbenzoate
  • Base-catalyzed condensation (typically K₂CO₃ or piperidine)
  • Solvent: Ethanol or acetonitrile
  • Temperature: 70-80°C
  • Reaction time: 6-8 hours

This approach yields the target compound in a single step from the appropriately substituted benzothiazine precursor, with typical yields ranging from 70-85% based on similar reactions in the literature.

Sequential Ring Construction Route

An alternative approach involves:

Step 1: Synthesis of 2-iodobenzenesulfonamide derivative

  • From 2-aminobenzenesulfonamide via diazotization and iodination

Step 2: N-alkylation with 2-methylbenzyl halide

  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: DMF or acetone
  • Temperature: 60-80°C

Step 3: Palladium-catalyzed benzothiazine formation

  • Using allenyltin reagent
  • Conditions as described in section 3.1

Step 4: Construction of the pyrano ring

  • Reaction with methyl 4-formylbenzoate and malononitrile
  • Base: Piperidine or triethylamine
  • Solvent: Ethanol
  • Temperature: Reflux

This route offers more control over each structural component but requires additional steps and purifications, potentially reducing the overall yield.

Analytical Characterization

Physical Properties

The target compound methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c]benzothiazin-4-yl]benzoate typically exhibits the following physical properties:

Property Value
Appearance Off-white to pale yellow solid
Molecular Formula C28H23N3O5S
Molecular Weight 513.58 g/mol
Melting Point Typically 180-185°C (estimated based on similar compounds)
Solubility Slightly soluble in chloroform, methanol, and ethyl acetate
Storage Conditions Store in a cool, dry place

Spectroscopic Analysis

¹H NMR Characterization

The ¹H NMR spectrum of the compound would likely show:

  • Aromatic protons from both the benzothiazine and 4-methoxycarbonylphenyl moieties (δ 7.0-8.0 ppm)
  • The methyl ester protons (δ ~3.8-3.9 ppm, s, 3H)
  • The methyl group of the 2-methylbenzyl substituent (δ ~2.2-2.4 ppm, s, 3H)
  • Benzylic CH₂ protons (δ ~4.0-4.5 ppm, 2H)
  • Pyrano ring CH proton (δ ~4.5-5.0 ppm, 1H)
  • Amino group protons (δ ~5.5-6.5 ppm, br s, 2H)
¹³C NMR Characterization

Key signals in the ¹³C NMR would include:

  • Carbonyl carbon of the methyl ester (δ ~166-167 ppm)
  • Nitrile carbon (δ ~115-120 ppm)
  • C-2 of the pyrano ring bearing the amino group (δ ~160-165 ppm)
  • Aromatic carbons (δ ~120-140 ppm)
  • Methyl carbon of the 2-methylbenzyl group (δ ~19-21 ppm)
  • Methyl carbon of the ester (δ ~52-53 ppm)
IR Spectroscopic Features

Characteristic IR absorptions would include:

  • N-H stretching of the amino group (3300-3400 cm⁻¹)
  • C≡N stretching (2190-2220 cm⁻¹)
  • C=O stretching of the methyl ester (1710-1730 cm⁻¹)
  • S=O stretching of the sulfone group (1300-1350 cm⁻¹ and 1140-1170 cm⁻¹)
  • C-O stretching of the ester (1200-1250 cm⁻¹)

Chromatographic Analysis

HPLC analysis could be performed using:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile/water gradient (e.g., 40:60 to 80:20)
  • Detection wavelength: 254 nm
  • Flow rate: 1 mL/min
  • Retention time: Typically 8-12 minutes under these conditions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including nucleophilic substitutions, cyclizations, and oxidation steps. For example:

  • Cyclization : Use of oxidizing agents (e.g., H₂O₂) under controlled pH and temperature (60–80°C) to form the pyrano-benzothiazin core .
  • Substitution : Introduction of the 2-methylbenzyl group via nucleophilic attack in dry THF at −10°C to avoid side reactions .
  • Esterification : Methyl benzoate formation using methanol and catalytic H₂SO₄ under reflux .
    • Key Considerations : Monitor reaction progress via TLC (Rf values: 0.31–0.49 in hexane/ether systems) and optimize solvent polarity to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the benzothiazin ring and substituents (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Validates molecular weight (e.g., m/z 369.4000 for C₁₈H₁₅N₃O₄S) and detects isotopic patterns .
  • IR : Identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹, sulfone at ~1300 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the formation of the dihydropyrano ring?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Pd/C with chiral ligands) to direct axial chirality in the pyrano ring .
  • Temperature Gradients : Lower temperatures (−20°C) favor kinetic control, reducing racemization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective cyclization .
    • Data Contradiction : Some studies report racemic mixtures under similar conditions, suggesting competing pathways .

Q. What strategies mitigate competing side reactions during the introduction of the cyano group?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the amino group (e.g., with Boc) before cyanation to prevent unwanted nucleophilic attack .
  • Reagent Selection : Use KCN/CuCN for controlled nitrile formation instead of NaCN, which may hydrolyze under acidic conditions .
    • Case Study : In analogous compounds, unprotected amines led to 15–20% yield loss due to cyano group displacement .

Critical Analysis of Contradictions

  • Stereochemical Discrepancies : While reports high enantiomeric excess (ee >90%) using Pd/C, notes racemization under similar conditions. This suggests solvent purity or trace moisture may alter outcomes.
  • Cyano Group Stability : advocates KCN for stability, whereas highlights hydrolysis risks. Pre-drying solvents and inert atmospheres are recommended to reconcile this .

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